Conformationally Dependent NMR Parameters vs. Natural-Abundance Rhamnose
In a head-to-head study, Jonsson et al. (2012) synthesized the disaccharide α-L-Rhap-(1→2)-α-L-Rhap-OMe with 13C site-specific labeling at C1′ and C2′ and compared the NMR data obtainable to that from the natural-abundance compound. The site-specifically labeled isotopologue permitted extraction of fourteen conformationally dependent NMR parameters—including 2J(C2′,H1′), 3J(C1′,C1), 3J(C1′,C3), 3J(C2′,C2), 2J(C1′,C2), 1J(C1′,C2′), and 1J(C1′,H1′)—that were inaccessible or ambiguous at natural 13C abundance due to spectral overlap and low sensitivity [1]. Without the C-1 label, the 3J(C1′,C1) transglycosidic coupling constant, which directly reports on the ψ torsion angle of the glycosidic linkage, could not be measured. Molecular dynamics simulations (100 ns, explicit water) validated the experimentally determined conformational preference of φ(H) ≈ 40° and ψ(H) ≈ −35° [1].
| Evidence Dimension | Number of extractable conformationally dependent hetero- and homonuclear NMR coupling constants |
|---|---|
| Target Compound Data | 14 conformationally dependent NMR parameters determined (including 3J(C1′,C1), 2J(C2′,H1′), 1J(C1′,C2′) etc.) |
| Comparator Or Baseline | Natural-abundance (unlabeled) rhamnose disaccharide: 0 transglycosidic 3JCC coupling constants resolvable; limited to 1H-1H NOE and 3JCH data |
| Quantified Difference | 14 vs. ≤5 usable conformational constraints; key transglycosidic 3J(C1′,C1) accessible only with C1′ labeling |
| Conditions | α-L-Rhap-(1→2)-α-L-Rhap-OMe in D2O; 2D 1H,13C-HSQC-HECADE, 1H,13C-J-HMBC, 1D 13C and 1H NMR; 100 ns MD simulation with explicit water |
Why This Matters
This demonstrates that C-1 site-specific labeling is not merely an incremental improvement but a prerequisite for extracting the complete set of transglycosidic coupling constants required to define glycosidic linkage geometry in bacterial polysaccharide structural biology.
- [1] Jonsson KHM, Säwén E, Widmalm G. Studies on the conformational flexibility of α-L-rhamnose-containing oligosaccharides using 13C-site-specific labeling, NMR spectroscopy and molecular simulations: implications for the three-dimensional structure of bacterial rhamnan polysaccharides. Org Biomol Chem. 2012;10(12):2453-63. PMID: 22344369. View Source
